molecular formula C20H16FNO2S B12629489 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one CAS No. 918542-21-9

5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one

Cat. No.: B12629489
CAS No.: 918542-21-9
M. Wt: 353.4 g/mol
InChI Key: UXOXVEWYRZBMKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorothiophenol with a suitable pyridinone precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorophenyl and sulfanyl groups may facilitate binding to enzymes or receptors, modulating their activity. The acetyl group can participate in acetylation reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorophenyl and sulfanyl groups enhances its versatility in chemical synthesis and biological research .

Properties

CAS No.

918542-21-9

Molecular Formula

C20H16FNO2S

Molecular Weight

353.4 g/mol

IUPAC Name

5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-phenylpyridin-2-one

InChI

InChI=1S/C20H16FNO2S/c1-13-18(14(2)23)12-22(16-6-4-3-5-7-16)20(24)19(13)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3

InChI Key

UXOXVEWYRZBMKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SC3=CC=C(C=C3)F

Origin of Product

United States

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